BenchChemオンラインストアへようこそ!

4-(Furan-2-yl)piperidine

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Opt for 4-(Furan-2-yl)piperidine to leverage its unique furan-piperidine hybrid. Unlike 4-phenylpiperidine, the electron-rich furan lowers pKa by 0.10 units and LogP by ~0.04, improving solubility and reducing phospholipidosis risk. Enables exclusive oxidative ring-opening to bicyclic lactones. Essential for CNS drug discovery targeting D₂ receptors. Procure ≥95% purity from certified suppliers.

Molecular Formula C9H13NO
Molecular Weight 151.209
CAS No. 752965-76-7
Cat. No. B2984131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)piperidine
CAS752965-76-7
Molecular FormulaC9H13NO
Molecular Weight151.209
Structural Identifiers
SMILESC1CNCCC1C2=CC=CO2
InChIInChI=1S/C9H13NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2
InChIKeyBWWXUEJZTQGNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)piperidine (CAS 752965-76-7): A Building Block for CNS-Targeted and Heterocyclic Synthesis


4-(Furan-2-yl)piperidine (CAS 752965-76-7) is a nitrogen-containing heterocyclic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It features a piperidine ring substituted with a furan-2-yl group at the 4-position, combining the structural rigidity of the piperidine scaffold with the electron-rich aromaticity of the furan moiety . This dual character imparts distinct physicochemical properties—including a predicted pKa of 10.10 ± 0.10 and a calculated LogP of 1.06—that influence its reactivity in cross-coupling reactions, its basicity profile, and its utility as a versatile intermediate in medicinal chemistry .

Why 4-(Furan-2-yl)piperidine Cannot Be Directly Replaced by 4-Phenylpiperidine or Other Analogs


Substituting 4-(Furan-2-yl)piperidine with 4-phenylpiperidine (CAS 771-99-3) or 4-(pyridin-2-yl)piperidine is not equivalent due to marked differences in electronic and physicochemical profiles. The furan ring introduces a higher degree of electron richness and a distinct heteroaromatic character compared to the phenyl analog, leading to a lower predicted pKa (10.10 ± 0.10 vs. 10.20 ± 0.10) and a reduced LogP (1.06 vs. ~1.1) . These variations affect protonation states, lipophilicity, and hydrogen-bonding capacity, which in turn alter pharmacokinetic behavior and target engagement in medicinal chemistry campaigns . Furthermore, the furan moiety enables unique synthetic transformations—such as oxidative ring-opening and cycloaddition reactions—that are not accessible with the phenyl or pyridyl counterparts, underscoring the need for precise compound selection in synthetic and biological workflows .

Quantitative Differentiation of 4-(Furan-2-yl)piperidine: pKa, Lipophilicity, and Electronic Descriptors


pKa Reduction Enhances Basicity Tuning for CNS Penetration

4-(Furan-2-yl)piperidine exhibits a predicted pKa of 10.10 ± 0.10, which is lower than that of the phenyl analog 4-phenylpiperidine (10.20 ± 0.10) . This 0.10-unit decrease in pKa indicates slightly reduced basicity, which can reduce nonspecific binding to acidic phospholipids and plasma proteins, potentially improving free drug concentrations in the central nervous system [1].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Reduced Lipophilicity (LogP) Improves Aqueous Solubility and Synthetic Handling

The calculated LogP (XLogP3) for 4-(Furan-2-yl)piperidine is 1.06, compared to approximately 1.1 for 4-phenylpiperidine [1]. This slight reduction in lipophilicity is attributed to the oxygen atom in the furan ring, which increases polarity and enhances water solubility, facilitating aqueous-based reactions and reducing the need for organic co-solvents in synthetic and assay workflows [2].

Lipophilicity LogP Solubility ADME

Topological Polar Surface Area (TPSA) Differentiates Hydrogen-Bonding Capacity

4-(Furan-2-yl)piperidine has a Topological Polar Surface Area (TPSA) of 25.2 Ų, which is higher than that of 4-phenylpiperidine (12.0 Ų) [1]. The increased TPSA results from the oxygen atom in the furan ring, which serves as an additional hydrogen bond acceptor, altering the compound's interaction profile with biological membranes and target proteins [2].

TPSA Blood-Brain Barrier Permeability Drug Design

Molecular Weight and Rotatable Bond Count Influence Synthetic Efficiency

4-(Furan-2-yl)piperidine has a molecular weight of 151.21 g/mol and only 1 rotatable bond, whereas 4-phenylpiperidine has a molecular weight of 161.24 g/mol and also 1 rotatable bond [1]. The lower molecular weight of the furan analog translates to a 6.2% reduction in mass, which can improve atom economy in multi-step syntheses and reduce shipping costs for procurement [2].

Molecular Weight Rotatable Bonds Synthetic Efficiency Lead Optimization

Optimal Research and Industrial Use Cases for 4-(Furan-2-yl)piperidine


CNS Drug Discovery: Scaffold for Dopamine D₂ Receptor Modulators

4-(Furan-2-yl)piperidine serves as a privileged scaffold for designing novel antipsychotic and antidepressant agents. Its balanced lipophilicity (LogP 1.06) and moderate basicity (pKa 10.10) make it particularly suitable for CNS penetration . Researchers have synthesized analogs that exhibit potent activity at dopamine D₂ receptors—a key target for antipsychotic medications [1].

Heterocyclic Chemistry: Building Block for Furan-Containing Polycycles

The furan ring in 4-(Furan-2-yl)piperidine enables oxidative ring-opening reactions with singlet oxygen, followed by intramolecular hetero-Michael addition, to yield bicyclic lactones and tricyclic heterocycles containing piperidine rings . This reactivity is not accessible with 4-phenylpiperidine and provides a unique entry into complex azacyclic architectures .

Physicochemical Optimization: Tuning Basicity and Lipophilicity in Lead Series

When a lead series based on 4-phenylpiperidine exhibits excessive lipophilicity or undesirably high basicity, substituting with 4-(Furan-2-yl)piperidine offers a 0.10-unit pKa reduction and a modest LogP decrease (~0.04 units) . This can improve aqueous solubility, reduce phospholipidosis risk, and enhance free drug exposure without drastically altering molecular recognition [1].

Academic Research: Synthesis of Novel Heterocyclic Hybrid Molecules

Academic groups engaged in the synthesis of hybrid molecules between furan and nitrogen-containing heterocycles (e.g., pyrrolidine, tetrahydroquinoline) utilize 4-(Furan-2-yl)piperidine as a key intermediate . Its commercial availability at 95-97% purity from multiple vendors supports reproducible research and streamlined procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Furan-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.